Decahydroquinoxalin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYREMMLJKWDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552576 | |
| Record name | Octahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90242-76-5 | |
| Record name | Octahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for Decahydroquinoxalin 2 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-dimensional NMR spectra are fundamental for the initial verification of the core decahydroquinoxalin-2-one framework. Each spectrum provides distinct, crucial information.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their integrations correspond to the number of protons in each environment. For this compound, the spectrum is typically characterized by a series of complex multiplets in the aliphatic region (approx. 1.0-4.0 ppm) corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the saturated rings. The protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield due to deshielding effects. The amide (N-H) proton typically appears as a broader signal further downfield.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The key signal for confirming the this compound structure is the carbonyl carbon (C=O) of the lactam ring, which appears significantly downfield (approx. 165-175 ppm). The aliphatic carbons of the saturated rings resonate in the upfield region (approx. 20-60 ppm). The carbons bonded to nitrogen (C-N) are found at an intermediate chemical shift.
¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can directly probe the nitrogen environments. In this compound, two distinct signals would be expected: one for the amide nitrogen and one for the secondary amine nitrogen, confirming the presence of the quinoxaline (B1680401) core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Core Structure Note: These are predicted values based on analogous heterocyclic systems. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170.0 |
| CH (Ring Junction) | ~2.5 - 3.5 | ~50.0 - 60.0 |
| CH₂ (adjacent to N) | ~2.8 - 3.8 | ~45.0 - 55.0 |
| CH₂ (aliphatic) | ~1.2 - 2.2 | ~20.0 - 35.0 |
| NH (amide) | ~7.0 - 8.5 | - |
| NH (amine) | ~1.5 - 3.0 (often broad) | - |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). sdsu.edu It is used to trace out the proton-proton connectivity within the individual rings of the this compound structure, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (¹JCH). nih.gov This powerful experiment links the assigned proton signals to their corresponding carbon signals from the ¹³C spectrum, building the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com HMBC is critical for piecing together the entire molecular structure, as it connects fragments that are not directly bonded. For instance, it can show correlations from the N-H protons to the carbonyl carbon, confirming the lactam structure, and connect the two saturated rings across the ring junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. acdlabs.comacdlabs.com They are paramount for determining the stereochemistry, such as the cis or trans fusion of the two rings. For example, a NOE correlation between the two methine protons at the ring junction would strongly suggest a cis-fused configuration, where these protons are on the same face of the ring system. The absence of such a correlation would suggest a trans-fusion.
Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound
| Experiment | Correlation Type | Information Gained |
| COSY | ¹H ↔ ¹H | Establishes proton spin systems within each ring. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Connects each proton to its directly attached carbon atom. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments, confirms the position of the carbonyl group and ring fusion. |
| NOESY/ROESY | ¹H ↔ ¹H (through space) | Determines relative stereochemistry, such as cis/trans ring fusion and substituent orientation. |
The six-membered rings of the this compound system are not planar and exist in dynamic equilibrium between different conformations, such as chair and boat forms.
Conformational Analysis: High-resolution 1D ¹H NMR allows for the precise measurement of three-bond proton-proton coupling constants (³JHH). Using the Karplus equation, these values can be correlated to the dihedral angles between the protons, providing quantitative insight into the preferred ring conformation (e.g., chair vs. twisted-boat). mdpi.com ROESY experiments can provide distance restraints that are used in computational molecular modeling to generate a more detailed picture of the molecule's three-dimensional structure in solution. nih.gov
Dynamic Studies: Variable-Temperature (VT) NMR can be employed to study dynamic processes like ring inversion or slow rotation around amide bonds. By acquiring spectra at different temperatures, it is possible to "freeze out" certain conformations or observe the coalescence of signals as the rate of exchange increases, allowing for the calculation of the energetic barriers for these processes.
Mass Spectrometry (MS) Methodologies
Mass spectrometry provides precise information about molecular weight and elemental composition, and through fragmentation analysis, it offers valuable structural insights.
HRMS is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₄N₂O, by matching the experimentally measured mass to the calculated theoretical mass. nih.gov This capability is crucial for distinguishing the target compound from any potential isomers or impurities.
Table 3: HRMS Data for this compound
| Parameter | Value | Information Provided |
| Molecular Formula | C₈H₁₄N₂O | - |
| Nominal Mass | 154 amu | Integer mass of the most abundant isotopes. |
| Theoretical Monoisotopic Mass | 154.11061 Da | Exact mass calculated using the most abundant isotopes. |
| Expected [M+H]⁺ Ion | 155.11842 Da | Accurate mass used to confirm the elemental formula. |
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation pattern. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. nih.govuab.edu
The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of carbon monoxide (CO): A common fragmentation for lactams, resulting in a loss of 28 Da.
Cleavage of the saturated rings: Scission at various points in the carbocyclic or heterocyclic ring can lead to a series of fragment ions that help reveal the underlying ring structure.
Loss of ethene or other small neutral molecules: Retro-Diels-Alder or other ring-opening fragmentations can provide further structural clues.
By mapping these fragmentation pathways, the connectivity of the core structure confirmed by NMR can be further substantiated.
Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 155.11842 | 127.12351 | CO (27.99491 Da) | Loss of the carbonyl group from the lactam ring. |
| 155.11842 | 112.08166 | C₂H₅N (43.04220 Da) | Cleavage within the ethylenediamine (B42938) portion of the ring. |
| 155.11842 | 98.09696 | C₃H₇N (57.05785 Da) | Cleavage across the heterocyclic ring. |
Ionization Techniques and Their Application to this compound Derivatives
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. The choice of ionization technique is critical for successfully analyzing molecules like this compound, which possess both basic nitrogen atoms and a polar amide functional group. Soft ionization methods are generally preferred to minimize fragmentation and preserve the molecular ion.
Electrospray ionization (ESI) is a particularly suitable technique for polar, non-volatile compounds such as this compound derivatives. In ESI, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, which contains two secondary amine groups, ionization typically occurs via protonation in positive ion mode, yielding a prominent protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular weight.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can provide detailed structural information. Collision-induced dissociation (CID) of the protonated molecule would likely induce fragmentation of the saturated heterocyclic rings. Common fragmentation pathways for related piperazine-containing structures involve ring-opening or cleavage adjacent to the nitrogen atoms. The presence of the lactam functionality introduces additional characteristic fragmentation patterns, such as the loss of carbon monoxide (CO). The analysis of these fragment ions allows for the precise mapping of the molecule's structure. nih.gov
Other soft ionization techniques like Chemical Ionization (CI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be employed. CI, using reagent gases like methane (B114726) or ammonia, would also be expected to produce protonated molecules with minimal fragmentation. MALDI might be utilized for less soluble derivatives or for high-throughput screening applications.
Table 1: Common Ionization Techniques and Expected Observations for this compound
| Ionization Technique | Acronym | Expected Ion | Key Application |
| Electrospray Ionization | ESI | [M+H]⁺ | Molecular weight determination and structural analysis via MS/MS of polar derivatives. |
| Chemical Ionization | CI | [M+H]⁺ | Analysis of more volatile derivatives, providing clear molecular ion peaks. |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | [M+H]⁺, [M+Na]⁺ | High-throughput analysis and characterization of solid samples or less soluble derivatives. |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a sample.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. This absorption corresponds to the excitation of specific vibrational modes. The FTIR spectrum of this compound is expected to be dominated by characteristic absorptions from its key functional groups: the secondary amines and the cyclic amide (lactam).
The most prominent bands would include:
N-H Stretching: The secondary amine (N-H) and amide (N-H) groups will exhibit stretching vibrations typically in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.
C-H Stretching: The aliphatic C-H bonds of the saturated cyclohexane (B81311) and piperazine (B1678402) rings will show strong absorptions in the 2850-3000 cm⁻¹ range.
Amide I Band (C=O Stretching): This is one of the most characteristic bands for lactams. For a six-membered ring lactam like the one in this compound, the carbonyl (C=O) stretching vibration is expected to appear as a very strong band around 1650-1680 cm⁻¹. Its position can be affected by ring strain and hydrogen bonding.
Amide II Band (N-H Bending): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, typically appears in the 1510-1570 cm⁻¹ region for secondary amides.
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the amide group occur in the fingerprint region, generally between 1020-1250 cm⁻¹.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Amine/Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
| Amide (Lactam) | C=O Stretch (Amide I) | 1650 - 1680 | Very Strong |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Amine/Amide | C-N Stretch | 1020 - 1250 | Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy detects the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. Key features in the Raman spectrum would include:
C-H Stretching: Strong signals in the 2850-3000 cm⁻¹ region, similar to FTIR.
Amide I Band (C=O Stretching): The C=O stretch is also typically visible in the Raman spectrum, though its intensity can vary.
Ring Vibrations: The skeletal vibrations of the saturated carbocyclic and heterocyclic rings, which involve symmetric C-C and C-N stretching, often give rise to distinct signals in the fingerprint region (800-1400 cm⁻¹). These modes might be weak or absent in the FTIR spectrum.
Because the selection rules for FTIR and Raman spectroscopy are different, observing both spectra provides a more complete picture of the vibrational modes of this compound derivatives, aiding in a more confident structural assignment.
X-ray Diffraction Techniques
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. researchgate.net Growing a suitable single crystal of a this compound derivative is a prerequisite for this analysis.
An SCXRD study would reveal several key structural features:
Conformation: The analysis would confirm the conformation of the fused six-membered rings. The cyclohexane and piperazinone rings would be expected to adopt chair or twisted-boat conformations to minimize steric strain. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and providing insight into potential electronic effects.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces. SCXRD can precisely map hydrogen bonds involving the N-H groups (as donors) and the amide oxygen (as an acceptor), as well as weaker van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the material.
Absolute Configuration: For chiral derivatives of this compound, anomalous dispersion methods in SCXRD can be used to determine the absolute configuration of stereocenters without ambiguity.
Table 3: Representative Crystallographic Data Obtainable from SCXRD of a Piperazine Analog
| Parameter | Example Value/Information | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Ring Conformation | Chair | Reveals the lowest energy conformation of the saturated rings. |
| Hydrogen Bond (D-H···A) | N-H···O=C | Identifies key intermolecular interactions governing crystal packing. |
| Bond Length (C=O) | ~1.24 Å | Provides precise geometric data for the amide bond. |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). Instead of a single diffraction pattern from one crystal, a PXRD pattern is a one-dimensional plot of diffraction intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com
The primary applications of PXRD for this compound derivatives include:
Crystalline Fingerprinting: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This allows for rapid identification and confirmation of a synthesized compound by comparing its experimental pattern to a reference pattern calculated from single-crystal data or from a database. researchgate.net
Phase Purity: PXRD is highly sensitive to the presence of different crystalline phases. It can be used to assess the purity of a sample, detecting any crystalline impurities or the presence of different polymorphs (different crystal structures of the same compound).
Polymorph Screening: Different polymorphs of a compound can have different physical properties. PXRD is a key tool in screening for and identifying different polymorphic forms of this compound derivatives.
While PXRD does not provide the detailed atomic coordinates of a single-crystal analysis, it is an essential, non-destructive technique for routine characterization, quality control, and the study of crystalline materials in bulk. americanpharmaceuticalreview.com
Other Advanced Characterization Methods
Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other advanced spectroscopic and diffraction techniques provides deeper insights into the structural and electronic properties of this compound and its analogs. These methods are particularly crucial for analyzing electronic transitions, characterizing the three-dimensional arrangement of atoms in chiral molecules, and determining the precise solid-state structure from microcrystalline samples.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The core structure of this compound, being a saturated heterocyclic system, lacks extensive π-conjugation. Consequently, it is not expected to exhibit strong absorption in the conventional UV-Vis range (200–800 nm). youtube.com The primary electronic transitions available to the saturated core are high-energy sigma-to-sigma star (σ→σ) and non-bonding-to-sigma star (n→σ) transitions, which typically occur in the vacuum UV region (<200 nm). youtube.com The lactam carbonyl group within the structure possesses non-bonding electrons and a π-system, which can give rise to a weak n→π* transition, though this may also fall in the far UV region and exhibit a very low molar absorptivity.
However, UV-Vis spectroscopy becomes a highly valuable tool for analyzing analogs of this compound that have been functionalized with chromophores (light-absorbing groups). The introduction of unsaturation or aromatic substituents creates conjugated π-systems, leading to lower-energy π→π* and n→π* transitions that are readily observable in the standard UV-Vis spectrum. scielo.org.zaresearchgate.net The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the extent of conjugation and the nature of the substituents. For instance, extending the π-system by adding more conjugated double bonds or aromatic rings typically results in a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. youtube.com
Table 1: Hypothetical UV-Vis Absorption Data for this compound Analogs This table presents illustrative data to demonstrate the effect of chromophore introduction on UV-Vis spectra.
| Compound | Substituent Group | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|---|
| Analog A | Unsubstituted | <200 | - | n→σ* |
| Analog B | C=C double bond adjacent to lactam | ~235 | 8,000 | π→π* |
| Analog C | Phenyl group on nitrogen | ~250 | 12,000 | π→π* |
| Analog D | Nitrophenyl group on nitrogen | ~320 | 15,000 | π→π* (Charge Transfer) |
This sensitivity allows researchers to confirm the successful introduction of conjugated systems and to study the electronic communication between different parts of a molecule.
Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
The this compound framework possesses multiple stereocenters, meaning it can exist as various stereoisomers, including pairs of enantiomers. While enantiomers have identical physical properties like melting point and NMR spectra in achiral media, they interact differently with plane-polarized and circularly polarized light. Chiroptical techniques exploit this difference to provide crucial information on a molecule's absolute configuration and enantiomeric purity. nih.govnih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. bhu.ac.in A CD spectrum is a plot of this difference (Δε = εL - εR) versus wavelength. Non-racemic chiral samples produce a CD spectrum with positive or negative peaks, known as Cotton effects, in the region of absorbing chromophores. bhu.ac.inlibretexts.org Enantiomers will produce CD spectra that are perfect mirror images of each other. researchgate.netnih.gov For this compound analogs, the lactam carbonyl chromophore and any introduced unsaturated groups will give rise to characteristic Cotton effects that are highly sensitive to the stereochemistry of the surrounding chiral centers.
Optical Rotatory Dispersion (ORD) is the measurement of the variation in the optical rotation of a substance with the wavelength of light. wikipedia.org An ORD curve plots the specific rotation [α] against wavelength. In the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, which is also referred to as a Cotton effect. libretexts.org Similar to CD, the ORD spectra of enantiomers are mirror images. While single-wavelength measurements (e.g., at the sodium D-line, 589 nm) can confirm optical activity, ORD provides much more detailed structural information related to the electronic transitions of the molecule. libretexts.org
These techniques are indispensable for assigning the absolute configuration of newly synthesized chiral analogs (often by comparison with computationally predicted spectra) and for determining the enantiomeric excess of a sample. nih.gov
Table 2: Illustrative Chiroptical Data for a Pair of this compound Enantiomers
| Property | (3S, 4aR, 8aS)-Isomer | (3R, 4aS, 8aR)-Isomer |
|---|---|---|
| Specific Rotation [α]D25 | +45.2° (c=1, MeOH) | -45.5° (c=1, MeOH) |
| CD Cotton Effect (λmax) | +Δε at 225 nm | -Δε at 225 nm |
| ORD Cotton Effect | Positive peak, negative trough | Negative peak, positive trough |
Electron Diffraction (ED) for Microcrystalline Materials
The definitive method for determining the three-dimensional structure of a molecule is single-crystal diffraction. However, growing crystals large enough for conventional X-ray crystallography can be a significant bottleneck. Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique that can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for traditional X-ray methods. nih.gov
In MicroED, a beam of electrons, rather than X-rays, is used to obtain a diffraction pattern from a continuously rotated, cryo-cooled microcrystal. nih.govnih.gov Because electrons interact with matter much more strongly than X-rays, even exceedingly small crystals can produce high-quality diffraction data. The data are collected as a movie, with each frame containing a wedge of diffraction information, which can then be processed using standard crystallographic software to solve the molecular structure. nih.gov
For this compound analogs, MicroED can provide an unambiguous determination of:
Molecular Connectivity: Confirming the covalent bonding framework.
Relative Stereochemistry: Defining the spatial relationship between all stereocenters within a single molecule.
Conformation: Revealing the precise chair/boat/twist conformations of the saturated rings and the orientation of substituents in the solid state.
Intermolecular Interactions: Elucidating the hydrogen bonding and van der Waals packing in the crystal lattice.
This technique is particularly powerful for resolving structural ambiguities that cannot be definitively answered by NMR or other spectroscopic methods, providing a complete and precise picture of the molecule's atomic arrangement.
Table 3: Potential Crystallographic Parameters from an Electron Diffraction Study of a this compound Analog
| Parameter | Description | Example Value |
|---|---|---|
| Formula | Chemical Formula | C8H14N2O |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The specific symmetry group of the crystal | P21/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Resolution | The level of detail in the structure | 1.0 Å |
| Key Dihedral Angles | Defines the conformation of the rings | N1-C8a-C4a-N4 = -55.2° (chair) |
Computational Chemistry and Theoretical Investigations of Decahydroquinoxalin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT), Ab Initio, and semiempirical approaches provide insights into molecular geometry, stability, and spectroscopic properties.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are crucial for studying the physical movements and conformational landscapes of molecules.
Reaction Mechanism Studies and Selectivity Prediction
Computational quantum chemistry serves as an invaluable tool for elucidating the intricate details of chemical reactions, providing a molecular-level understanding that is often inaccessible through experimental means alone. thieme.de For a molecule with the structural complexity of decahydroquinoxalin-2-one, theoretical studies are crucial for predicting reaction outcomes and designing efficient synthetic routes. While specific computational studies on the reaction mechanisms for this compound are not extensively documented, the principles can be illustrated through the analysis of related saturated heterocycles like piperazin-2-ones. researchgate.netbohrium.comacs.orgdokumen.pub
The synthesis of the this compound core typically involves the condensation of a 1,2-diaminocyclohexane with a suitable two-carbon synthon. A known synthetic route involves the reaction of 1,2-diaminocyclohexane with a ketone cyanohydrin. researchgate.net Elucidating the mechanism of such a reaction computationally would involve mapping the potential energy surface (PES) for the entire process.
This investigation begins with the identification of all stable intermediates and, most critically, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating these fleeting structures is a primary goal of computational reaction mechanism studies.
Key Computational Steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations using methods like Density Functional Theory (DFT).
Frequency Calculations: These calculations are performed to characterize the stationary points found during optimization. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic vibration that tears a bond apart or forms a new one.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and confirmed, an IRC calculation is performed. This traces the reaction pathway downhill from the transition state on the PES, connecting it to the corresponding reactant and product (or intermediates) on either side. This confirms that the localized TS is indeed the correct one for the reaction step being studied.
By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This profile reveals the rate-determining step (the one with the highest energy barrier) and provides quantitative data on the reaction's feasibility.
This compound possesses multiple chiral centers, meaning its synthesis can lead to a mixture of stereoisomers. Controlling the stereochemical outcome is paramount, especially in drug development where different stereoisomers can have vastly different biological activities. Computational chemistry offers a predictive framework for understanding and guiding stereoselectivity.
The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to the different stereoisomeric products. For instance, in the synthesis of this compound from cis- or trans-1,2-diaminocyclohexane, different diastereomeric products can be formed.
Computational Approach to Stereoselectivity:
Model Diastereomeric Transition States: All plausible transition state structures leading to the different possible stereoisomers (e.g., cis-fused vs. trans-fused ring systems) are modeled.
Calculate Activation Energies: High-level quantum mechanical calculations are used to determine the Gibbs free energy of activation (ΔG‡) for each competing reaction pathway.
Predict Product Ratios: The predicted ratio of stereoisomeric products can be estimated from the difference in their activation energies (ΔΔG‡) using the Boltzmann distribution. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.
For example, a study on the asymmetric synthesis of C3-substituted piperazin-2-ones successfully used a one-pot approach to achieve high enantioselectivity (up to 96% ee). dokumen.pub A computational analysis of such a reaction would involve modeling the transition states where the chiral catalyst interacts with the substrate. The calculations would reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that stabilize one transition state over the other, thereby explaining the origin of the observed enantioselectivity.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
While direct computational studies on this compound are limited, extensive research on the related aromatic quinoxalin-2-one scaffold provides a robust blueprint for how such investigations would be conducted. nih.gov Quinoxalinone derivatives have been explored for a wide range of biological activities, including as antitumor, anti-inflammatory, and antimicrobial agents. nih.gov The insights gained from these studies are instrumental in guiding the design of saturated analogs like this compound.
A Structure-Activity Relationship (SAR) study aims to identify the parts of a molecule that are crucial for its biological activity and those that can be modified to improve properties like potency or selectivity. mdpi.com Pharmacophore modeling is a key computational technique used in this process. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com
In silico (computer-based) screening is a powerful method to identify promising drug candidates from large virtual libraries of compounds. Pharmacophore models are frequently used as 3D queries in these screening campaigns.
Workflow for Pharmacophore-Based Screening:
Model Generation: A pharmacophore model is built either from the 3D structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). The model consists of features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
Database Screening: The generated pharmacophore model is used to search large compound databases (like ZINC or PubChem) for molecules that match the defined features and their spatial arrangement.
Hit Filtering and Prioritization: The retrieved "hits" are then filtered based on other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, to prioritize candidates for further computational analysis or experimental testing.
For instance, a pharmacophore model developed for Cyclooxygenase-2 (COX-2) inhibitors based on known active compounds could be used to screen for novel inhibitors. If this compound derivatives were to be explored as COX-2 inhibitors, this approach could identify which substitutions on the scaffold would best match the COX-2 inhibitor pharmacophore.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. It is a cornerstone of structure-based drug design, providing critical insights into the binding mode and affinity of a potential drug molecule.
In a typical docking study, the 3D structure of the target protein, often obtained from X-ray crystallography, is used as a rigid or semi-flexible entity. The candidate ligand, such as a this compound derivative, is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, and the top-ranked poses are analyzed to understand the key molecular interactions.
Key Interactions Analyzed in Docking:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
Ionic Bonds: Electrostatic attractions between charged groups.
π-π Stacking: Interactions between aromatic rings.
For example, docking studies of quinoxalin-2-one derivatives into the active site of the platelet-derived growth factor-beta receptor (PDGFβR) kinase domain helped to rationalize their inhibitory activity. The models revealed key hydrophobic interactions that guided the optimization of the lead compound. Similar docking studies on this compound derivatives would be essential to predict their binding modes and affinities for a given target, helping to explain SAR data and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for the observed variations in their biological activities.
QSAR Model Development:
Data Set: A series of compounds with known biological activities (e.g., IC50 values) is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. acs.org
Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model development.
A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds. For example, a 2D-QSAR analysis of substituted quinoxalines for antitubercular activity found that descriptors related to the spatial orientation of atoms, the presence of electronegative groups, and the balance of lipophilicity were crucial for activity. If a series of this compound derivatives were synthesized and tested, a QSAR model could be developed to predict the activity of new analogs, thereby accelerating the optimization process by prioritizing the synthesis of the most promising compounds.
Below is an example of a data table that might be used in a QSAR study for quinoxalinone derivatives, illustrating the types of descriptors and activity data involved.
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |
| 1 | H | H | 146.15 | 1.2 | 15.4 |
| 2 | Cl | H | 180.59 | 1.9 | 8.2 |
| 3 | H | NO2 | 191.15 | 1.1 | 2.5 |
| 4 | CH3 | H | 160.17 | 1.7 | 12.1 |
| 5 | OCH3 | H | 176.17 | 1.3 | 9.8 |
Note: This table is illustrative and contains hypothetical data for aromatic quinoxalin-2-one derivatives to demonstrate the format of data used in QSAR studies.
Biological and Biochemical Evaluation of Decahydroquinoxalin 2 One and Its Derivatives
Investigation of Antineoplastic Potential
Quinoxaline (B1680401) derivatives have been extensively investigated for their anticancer properties, demonstrating a wide range of activities against various cancer cell lines. researchgate.netnih.govnih.gov The structural versatility of the quinoxaline ring allows for modifications that can enhance its interaction with various biological targets, leading to cytotoxic effects on tumor cells. researchgate.netresearchgate.net
In Vitro Antiproliferative Activity against Various Cell Lines
A significant body of research has demonstrated the in vitro antiproliferative activity of quinoxalin-2-one and its derivatives against a panel of human cancer cell lines. For instance, a series of N-allyl quinoxalinecarboxamides exhibited inhibitory action against human HCT-116 colon carcinoma cells, with some compounds showing IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml. rsc.org Another study reported that novel oxiranyl-quinoxaline derivatives displayed antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with the most active compounds having IC50 values of 2.49 ± 1.33 μM and 3.96 ± 2.03 μM, respectively. nih.govmdpi.com
Furthermore, certain quinoxaline-based derivatives have shown potent and selective anticancer activity against prostate cancer cells (PC-3) with IC50 values as low as 2.11 µM. tandfonline.com The cytotoxic effects of various quinoxaline derivatives have also been evaluated against liver cancer cells (HepG2), with some compounds showing promising activity. tandfonline.com In a study on human non-small-cell lung cancer cells (A549), synthesized quinoxalin derivatives demonstrated anticancer activity, with the most potent compounds having IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM. rsc.org The antiproliferative effects of a novel class of quinoxaline–arylfuran derivatives were also evaluated, with one derivative exerting a potent effect against HeLa cells with an IC50 value of 10.58 μM. researchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-allyl quinoxalinecarboxamides | HCT-116 (Colon) | 0.11 - 0.78 mg/ml | rsc.org |
| Oxiranyl-quinoxaline derivatives | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 μM | nih.govmdpi.com |
| Oxiranyl-quinoxaline derivatives | IMR-32 (Neuroblastoma) | 3.96 ± 2.03 μM | nih.govmdpi.com |
| Quinoxaline-based derivative IV | PC-3 (Prostate) | 2.11 µM | tandfonline.com |
| Quinoxaline derivative 4m | A549 (Lung) | 9.32 ± 1.56 μM | rsc.org |
| Quinoxaline–arylfuran derivative QW12 | HeLa (Cervical) | 10.58 μM | researchgate.net |
Studies on Mechanisms of Action: Cell Cycle Modulation, Apoptosis Induction, Enzyme Inhibition
Investigations into the mechanisms underlying the antiproliferative effects of quinoxaline derivatives have revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. tandfonline.comtandfonline.comrsc.org For example, a quinoxaline-based derivative was found to induce apoptosis in PC-3 prostate cancer cells. tandfonline.comtandfonline.com This was confirmed through Annexin V-FITC/PI double staining-based flow cytometry and DNA fragmentation assays. tandfonline.com Similarly, another study demonstrated that a potent quinoxaline derivative effectively induced apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. rsc.org The impact of active N-allyl quinoxalinecarboxamides on cancer cell nuclei and caspase 3 activity was also examined, revealing that these compounds increased caspase 3 activity, leading to programmed cell death. rsc.org
In addition to apoptosis induction, some quinoxaline derivatives exert their anticancer effects through enzyme inhibition. A notable mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. tandfonline.comtandfonline.com A molecular docking study suggested a good binding affinity of a potent quinoxaline derivative for topoisomerase II, consistent with its apoptotic mechanism. tandfonline.com This inhibition of topoisomerase II is a key mechanism for the antitumor efficacy of certain quinoxaline compounds against prostate cancer cells. tandfonline.comtandfonline.com
Antimicrobial Activity
Quinoxaline-2-one derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria, fungi, and mycobacteria. nih.govmdpi.comnih.govscholarsresearchlibrary.com
Antibacterial Spectrum and Efficacy Studies
Numerous studies have highlighted the antibacterial potential of quinoxaline derivatives. A series of novel C-2 amine-substituted analogues based on quinoxaline demonstrated good to moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (with minimum inhibitory concentrations (MICs) of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov Some of these compounds also showed activity against methicillin-resistant S. aureus (MRSA) and the Gram-negative bacterium Escherichia coli. nih.gov
Other research has shown that various synthesized quinoxaline derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For example, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives displayed a high degree of inhibition against tested bacterial strains. nih.gov In another study, some substituted quinoxalin-2(1H)-one derivatives were highly active against E. coli, Pseudomonas aeruginosa, and S. aureus. researchgate.net Furthermore, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (B81097) and 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide showed broad-spectrum activity against a variety of Gram-positive and Gram-negative bacterial strains, with MICs for the latter compound ranging from 15.6 μg/mL to 500 μg/mL. tandfonline.com
Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| C-2 amine-substituted quinoxalines | S. aureus | 4–16 μg/mL | nih.gov |
| C-2 amine-substituted quinoxalines | B. subtilis | 8–32 μg/mL | nih.gov |
| Substituted quinoxalin-2(1H)-one IIIb | E. coli | Highly Active | researchgate.net |
| Substituted quinoxalin-2(1H)-one IIId | P. aeruginosa | Highly Active | researchgate.net |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | Various Bacteria | 15.6–500 μg/mL | tandfonline.com |
Antifungal Properties and Target Identification
The antifungal potential of quinoxaline derivatives has been well-documented. rsc.orgmdpi.comrsc.org A study on novel quinoxaline-2-oxyacetate hydrazide derivatives revealed remarkable inhibitory activities against several plant pathogenic fungi, including Botrytis cinerea, Altemaria solani, Gibberella zeae, Rhizoctonia solani, and Colletotrichum orbiculare. mdpi.com Some of these compounds exhibited EC50 values superior to the commercial fungicide carbendazim. mdpi.com
Another series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds showing potent activity against Rhizoctonia solani (anti-RS activity), with EC50 values of 8.54 and 12.01 μg/mL, which were superior to the commercial agent azoxystrobin. rsc.orgrsc.org Additionally, some synthesized quinoxalinone derivatives were screened for their activity against Aspergillus ochraceus and Penicillium chrysogenum. mdpi.com Substituted quinoxalin-2(1H)-one derivatives also demonstrated high activity against Candida albicans. researchgate.net Furthermore, novel quinoxaline-triazole compounds have been synthesized and evaluated for their antifungal effects on various Candida strains, with one compound showing a MIC90 of 2 μg/mL against Candida glabrata and Candida krusei. acs.org
Antimycobacterial Investigations
Research has also extended to the antimycobacterial properties of quinoxaline derivatives, particularly against Mycobacterium tuberculosis. nih.govmdpi.comacs.orgnih.gov A series of new 3-methylquinoxaline 1,4-dioxides were synthesized and assessed against Mycobacteria spp. nih.govmdpi.com One compound showed high antimycobacterial activity, with a MIC of 1.25 μg/mL against M. tuberculosis. nih.govmdpi.com Mechanistic studies on these quinoxaline-2-carboxylic acid 1,4-dioxides suggest they act as DNA-damaging agents. nih.govmdpi.com
In another study, forty-three new quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives were synthesized and evaluated for in vitro anti-tuberculosis activity against M. tuberculosis strain H37Rv. nih.gov Additionally, the 4′-acetoxybenzyl 2-quinoxalinecarboxylate showed excellent activity against M. tuberculosis with MIC ranges of less than 1-6.25 µg/mL. acs.org
Antiprotozoal and Antiparasitic Research
Derivatives of the quinoxaline scaffold have been the subject of extensive research to evaluate their potential as therapeutic agents against a variety of protozoa and parasites. These studies have demonstrated that specific structural modifications to the quinoxaline core can yield compounds with significant activity against several human pathogens.
Research into quinoxaline-1,4-di-N-oxide derivatives has identified compounds with potent, specific activity against various protozoa. For instance, in vitro studies have shown that certain n-butyl and iso-butyl esters of these derivatives are highly effective. Compound T-167 was identified as having pronounced giardicidal activity, while compounds T-142 and T-143 displayed strong amoebicidal and trichomonacidal effects, respectively. Notably, compound T-143 also exhibited high activity against Giardia lamblia and Entamoeba histolytica, suggesting its potential as a broad-spectrum antiparasitic agent. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of essential parasitic enzymes, such as triosephosphate isomerase (TIM) and thioredoxin reductase (TrxR). nih.gov
Further investigations have explored the efficacy of these compounds against both the trophozoite and cyst stages of parasites. One study on a novel synthetic heterocyclic compound containing a quinoxaline-like core found it to be highly effective against both Entamoeba histolytica and Giardia lamblia, with its efficacy in some cases exceeding that of the standard drug, metronidazole, at low concentrations. iimmun.ru The activity of quinoxaline derivatives has also been assessed against other significant protozoan parasites, including Leishmania donovani and Trypanosoma cruzi, with some derivatives showing promising inhibitory capabilities. researchgate.netnih.gov
The table below summarizes the in vitro antiprotozoal activity of selected quinoxaline derivatives.
Anti-Inflammatory and Immunomodulatory Activity Assessment
The anti-inflammatory and immunomodulatory potential of decahydroquinoxalin-2-one and its related structures has been an area of active investigation. The core quinoxaline structure is a recognized scaffold in the design of molecules that can modulate inflammatory pathways.
One study specifically investigating a this compound derivative, referred to as DEQX, demonstrated notable anti-inflammatory effects. The research found that DEQX acted on leukocyte migration, a key process in the inflammatory response. Furthermore, it was observed that DEQX significantly decreased the levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). This suggests that the anti-inflammatory action of DEQX may be mediated through the downregulation of these critical signaling molecules.
The immunomodulatory activity of quinoxaline derivatives extends to the inhibition of key enzymes in the inflammatory cascade. Certain quinoxalin-2(1H)-one derivatives have been identified as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. mdpi.comnih.gov By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Additionally, research has pointed towards the ability of some pyrazolo[1,5-a]quinoxaline derivatives to inhibit NF-κB translocation, a critical step in the activation of inflammatory gene expression. nih.gov Some derivatives have also been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), positioning them as potential immunomodulatory compounds. nih.gov
The table below presents findings on the anti-inflammatory and immunomodulatory activities of selected quinoxaline derivatives.
Receptor and Enzyme Interaction Studies
Radioligand binding assays are a crucial tool for determining the affinity (Ki) and density (Bmax) of binding sites for a specific compound at a given receptor. giffordbioscience.comcreative-bioarray.comnih.gov This technique uses a radioactively labeled ligand to quantify its interaction with a target receptor, providing precise data on binding characteristics. oncodesign-services.com
While the anti-inflammatory effects of the this compound derivative DEQX suggest a potential interaction with IL-1β and TNF-α receptors, specific data from radioligand binding assays to confirm this interaction and quantify binding affinity for this compound or its direct derivatives are not extensively available in the reviewed literature. Similarly, although molecular docking studies have predicted the binding of quinoxaline derivatives to various receptors, including the Epidermal Growth Factor Receptor (EGFR), experimental validation and affinity determination through radioligand binding assays are often the next step in the research process. The literature available focuses more on enzyme inhibition and computational analysis rather than direct receptor binding kinetics for this specific compound class.
Biochemical assays have been instrumental in identifying and characterizing the inhibitory activity of quinoxaline derivatives against various enzymes implicated in disease. These assays measure the ability of a compound to reduce the activity of a specific enzyme, typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
A significant body of research has focused on the inhibition of protein kinases. Derivatives of quinoxaline have been identified as potent inhibitors of Apoptosis signal-Regulated Kinase 1 (ASK1), with compound 26e showing a particularly low IC50 value of 30.17 nM. nih.gov Other quinoxaline derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
Furthermore, quinoxaline-based compounds have been evaluated for their anti-inflammatory potential through the inhibition of enzymes in the arachidonic acid pathway. Several derivatives have been synthesized and tested as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Another area of investigation is in the management of diabetic complications, where quinoxalin-2(1H)-one derivatives have been identified as a novel class of multifunctional aldose reductase inhibitors, with compound 13d being the most active in one study, with an IC50 of 0.107 µM. researchgate.net
The table below provides a summary of the enzyme inhibitory activities of various quinoxaline derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This analysis is critical for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective derivatives. Numerous studies have employed molecular docking to elucidate the binding modes of quinoxaline derivatives with their respective protein targets.
For derivatives targeting COX-2, docking studies have revealed key interactions within the enzyme's active site. These compounds typically form hydrogen bonds with critical amino acid residues such as Tyr385, Tyr355, and Arg120, and establish hydrophobic contacts with residues like Val349 and Leu352, which are crucial for anchoring the inhibitor within the binding pocket. japer.in
In the context of anticancer activity, the binding of quinoxaline derivatives to the ATP-binding site of EGFR has been modeled. These studies show hydrogen bonding and hydrophobic interactions that explain their inhibitory activity. Similarly, docking analyses of quinoline (B57606) derivatives as inhibitors of P-glycoprotein (ABCB1) have identified significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol, mediated by both hydrophobic and hydrogen bond interactions. nih.govnih.gov
Docking simulations have also been used to understand the antimicrobial potential of quinoxalin-2(1H)-one derivatives that target bacterial DNA gyrase. These studies show that the compounds fit into the enzyme's active site, with one derivative exhibiting a low binding energy of -20.84 Kcal/mol, indicating a strong and stable interaction. researchgate.net
Nucleic Acid Interactions
The interaction of quinoxaline-based compounds with nucleic acids (DNA and RNA) is a significant area of research, particularly for applications in anticancer and antimicrobial therapy. The planar aromatic structure of the quinoxaline ring system makes it a suitable candidate for intercalating between the base pairs of DNA. nih.gov
Studies on 2,3-bifunctionalized quinoxalines have explored their potential as DNA intercalators. The binding mode and sequence specificity are critical factors that influence their biological activity. nih.gov While some derivatives showed minimal activity, subtle structural changes, such as the addition of a nitro group, were found to significantly improve DNA binding and biological effects. nih.gov This highlights the sensitivity of the drug-DNA interaction to the electronic properties of the quinoxaline derivative.
The interaction of quinoxaline derivatives with nucleic acids is not limited to DNA. Research on antiviral agents has shown that certain quinoxaline derivatives can disrupt the binding of double-stranded RNA (dsRNA) to the influenza A virus NS1A protein. nih.gov This indicates that these compounds may function by engaging the dsRNA binding domain of the viral protein, thereby inhibiting viral function.
Furthermore, some quinoline derivatives, which share structural similarities, are known to function as inhibitors of topoisomerase-II, an enzyme that is critically involved in altering DNA topology during replication. nih.gov This interference with DNA replication is a key mechanism for their antitumor activity. The ability of certain quinoxalin-2(1H)-one derivatives to act as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase, further underscores the importance of nucleic acid-related enzymes as targets for this class of compounds. researchgate.net
Emerging Applications and Interdisciplinary Research of Decahydroquinoxalin 2 One
Materials Science Applications: A Domain of Untapped Possibility
The potential for decahydroquinoxalin-2-one in materials science is, at present, purely theoretical. There is a notable absence of published research detailing its incorporation into polymeric materials or its use in the intricate world of supramolecular assemblies.
Integration into Functional Polymeric Materials
There is currently no scientific literature available that describes the integration of this compound into functional polymeric materials. The unique stereochemistry and hydrogen bonding capabilities of its lactam ring could theoretically be exploited to influence polymer chain interactions and material properties. However, without experimental data, this remains a matter of speculation.
Use in Supramolecular Assemblies and Host-Guest Chemistry
Similarly, the role of this compound in supramolecular assemblies and host-guest chemistry is not documented in existing research. The rigid, three-dimensional structure of the decahydropyrazine ring system, combined with the hydrogen bond donor and acceptor sites of the lactam moiety, suggests that it could potentially act as a scaffold for designing novel host molecules. Nevertheless, no studies have been published to validate this hypothesis.
Catalysis and Ligand Design: An Unwritten Chapter
The application of this compound in the field of catalysis, either as a chiral ligand or as part of a metal complex, is not reported in the current body of scientific work. While chiral diamines, which share a structural relationship with the decahydropyrazine core, are well-established ligands in asymmetric catalysis, the specific utility of this compound has not been investigated.
Chiral Ligands for Asymmetric Catalysis
There are no available research findings on the use of this compound as a chiral ligand for asymmetric catalysis. The synthesis of enantiopure forms of this compound and the subsequent evaluation of their catalytic activity in stereoselective transformations is a research avenue that remains to be explored.
Metal Coordination Complexes for Catalytic Transformations
The coordination chemistry of this compound and the catalytic applications of its potential metal complexes are also undocumented. The nitrogen atoms of the pyrazine (B50134) ring and the carbonyl oxygen of the lactam present potential coordination sites for metal ions, but no such complexes or their catalytic activities have been described in the literature.
Sensing and Imaging Probes: A Frontier to be Explored
The development of this compound-based sensing and imaging probes is another area where scientific research is currently absent. While various quinoxaline (B1680401) derivatives have been investigated for their fluorescent and sensory properties, the saturated analogue has not been similarly explored. The potential for modifying the this compound scaffold to create selective chemosensors or fluorescent markers is yet to be realized.
Development of Fluorescent Probes for Biological and Chemical Sensing
There is no available research detailing the design, synthesis, or application of fluorescent probes based on the this compound core for the detection of specific biological or chemical analytes.
Real-Time Monitoring of Intracellular Processes
Similarly, the scientific literature does not provide any instances of this compound or its derivatives being utilized as fluorescent probes for the real-time imaging or monitoring of dynamic processes within living cells.
Based on a thorough and extensive search of scientific databases and literature, it must be concluded that the application of "this compound" in the fields of fluorescent probe development and real-time intracellular monitoring is not an established area of research. Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific topic as requested. The focus of current research remains firmly on the aromatic quinoxaline and quinoxalin-2(1H)-one systems for such applications.
Future Research Directions and Translational Perspectives
Design and Synthesis of Highly Selective and Potent Analogs
The development of decahydroquinoxalin-2-one analogs with enhanced potency and selectivity is a primary objective for future medicinal chemistry efforts. This will involve a detailed exploration of its structure-activity relationships (SAR) to guide the rational design of new chemical entities.
Focus on Specific Biological Targets
A wide array of biological activities has been attributed to the broader class of quinoxaline (B1680401) derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org Future work on this compound should prioritize the systematic evaluation against a panel of clinically relevant biological targets. Given the therapeutic successes of other nitrogen-containing heterocycles, promising targets for investigation include:
Kinases: A significant number of kinase inhibitors feature heterocyclic scaffolds. The this compound core could be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
G-protein coupled receptors (GPCRs): The conformational flexibility of the this compound ring system may be advantageous for designing ligands that can modulate the activity of GPCRs, a large family of drug targets.
Enzymes involved in infectious diseases: The potential for developing novel anti-infective agents could be explored by screening this compound libraries against essential enzymes in bacteria, viruses, and fungi.
Exploration of Novel Chemical Space
Expanding the chemical diversity of this compound analogs is crucial for discovering compounds with novel biological activities and improved drug-like properties. Several strategies can be employed to explore novel chemical space:
Scaffold Hopping and Bioisosteric Replacement: Computational and synthetic approaches can be used to identify and synthesize novel scaffolds that mimic the key pharmacophoric features of this compound while offering distinct physicochemical properties. nih.govnih.gov Bioisosteric replacement of functional groups can also be utilized to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov
Fragment-Based Drug Discovery (FBDD): This technique involves screening small molecular fragments for binding to a biological target. mdpi.comgsconlinepress.com Hits containing a this compound-like core can then be grown or linked to generate more potent lead compounds. This approach allows for a more efficient exploration of the chemical space around the core scaffold. researchgate.netmdpi.com
Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to generate a wide range of structurally diverse and complex molecules from a common this compound starting material. This can lead to the discovery of compounds with unexpected biological activities.
Advanced Mechanistic Elucidation at the Molecular and Cellular Level
A deep understanding of how this compound and its analogs exert their biological effects is fundamental for their translation into clinical candidates. This requires a multi-pronged approach that combines systems biology with high-resolution structural techniques.
Omics-Based Approaches to Identify Global Biological Perturbations
"Omics" technologies provide a global view of the molecular changes induced by a compound in a biological system, offering valuable insights into its mechanism of action and potential off-target effects.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications in response to treatment with a this compound analog. nih.gov This can help to identify the direct targets and downstream signaling pathways affected by the compound. For instance, a study on other quinoxaline derivatives in Entamoeba histolytica identified 163 deregulated proteins upon treatment, revealing effects on the cytoskeleton, intracellular traffic, and redox homeostasis. nih.govresearchgate.netjohnshopkins.edu
Transcriptomics: Microarray or RNA-sequencing analysis can reveal changes in gene expression profiles, providing a comprehensive picture of the cellular response to the compound. This can help to elucidate the broader biological pathways modulated by the this compound analog.
Metabolomics: By analyzing the global changes in metabolite levels, metabolomics can shed light on the metabolic pathways perturbed by the compound. This can be particularly useful for understanding the compound's effects on cellular energy metabolism and biosynthesis.
| Omics Technology | Potential Application for this compound Research |
| Proteomics | Identification of direct protein targets and downstream signaling pathways. |
| Transcriptomics | Elucidation of global gene expression changes and affected biological pathways. |
| Metabolomics | Understanding the impact on cellular metabolism and bioenergetics. |
High-Resolution Structural Biology of Compound-Target Complexes
Visualizing the precise interactions between a this compound analog and its biological target at the atomic level is invaluable for structure-based drug design.
X-ray Crystallography: Obtaining a high-resolution crystal structure of a this compound analog bound to its target protein can provide a detailed map of the binding site. nih.gov This information is critical for understanding the molecular basis of affinity and selectivity and for guiding the design of improved analogs with enhanced interactions. johnshopkins.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of this compound analogs to their targets in solution. nih.gov It can provide information on the binding affinity, the stoichiometry of the interaction, and the conformational changes that occur upon binding.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful technique for structure determination. rsc.orggsconlinepress.commdpi.com This could be particularly relevant if a this compound analog targets such challenging proteins.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to virtually screen large compound libraries and prioritize this compound analogs with a high probability of being active. researchgate.net
De Novo Design: Generative AI models can design novel this compound analogs with desired properties from scratch. medtigo.com These models can learn the underlying rules of chemical structure and biological activity to propose new molecules that are synthetically accessible and likely to be active against a specific target.
ADMET Prediction: AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs at an early stage of the drug discovery process. This can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
| AI/ML Application | Description |
| Predictive Modeling | Using algorithms to predict the biological activity of virtual this compound analogs. |
| De Novo Design | Generating novel this compound structures with desired properties using generative models. |
| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new analogs to guide lead optimization. |
Exploration of this compound in Neglected Tropical Diseases and Emerging Pathogens
The diverse biological activities reported for quinoxaline derivatives, including their antimicrobial and antiviral effects, provide a strong rationale for investigating the potential of the this compound core against a range of infectious agents. nih.govsapub.orgresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net The increased three-dimensionality of the saturated scaffold may lead to enhanced target specificity and improved pharmacokinetic properties.
Neglected Tropical Diseases (NTDs):
Neglected tropical diseases, such as leishmaniasis, Chagas disease, and human African trypanosomiasis, affect over a billion people worldwide. The development of new, effective, and affordable treatments is a global health priority. The quinoxaline scaffold has shown promise against some of the protozoan parasites responsible for these diseases. Future research into this compound derivatives could focus on:
Antiprotozoal Activity: Systematic screening of this compound libraries against various protozoan parasites, including Leishmania species, Trypanosoma cruzi, and Trypanosoma brucei.
Mechanism of Action Studies: Elucidation of the molecular targets of active compounds. The saturated core may allow for novel interactions with parasite-specific enzymes or proteins that are not accessible to planar aromatic compounds.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse range of substituted this compound derivatives to identify key structural features required for potent and selective antiprotozoal activity.
Emerging Pathogens:
The constant threat of emerging viral and bacterial pathogens necessitates the development of novel antimicrobial agents with new mechanisms of action. Quinoxaline derivatives have been reported to possess broad-spectrum antibacterial and antiviral activities. sapub.orgnih.govnih.govnih.govresearchgate.netresearchgate.net The exploration of this compound in this context could involve:
Broad-Spectrum Antimicrobial Screening: Evaluation of this compound libraries against a panel of clinically relevant bacteria and viruses, including multidrug-resistant strains and emerging viral threats.
Targeting Novel Pathways: Investigation of whether the saturated scaffold can inhibit novel bacterial or viral targets that are not addressed by current therapies.
Combination Therapies: Assessing the potential of this compound derivatives to act synergistically with existing antimicrobial agents to enhance their efficacy and combat resistance.
A summary of potential research directions for this compound in infectious diseases is presented in Table 1.
Table 1: Potential Research Directions for this compound in Infectious Diseases
| Area of Focus | Specific Research Activities | Potential Impact |
|---|---|---|
| Neglected Tropical Diseases | Synthesis and screening of derivatives against Leishmania, Trypanosoma, and other NTD-causing pathogens. | Discovery of novel lead compounds for the development of new treatments for NTDs. |
| Mechanism of action studies to identify parasite-specific targets. | Identification of new therapeutic targets and strategies for combating NTDs. | |
| Emerging Pathogens | Evaluation of antimicrobial activity against multidrug-resistant bacteria and emerging viruses. | Development of new antibiotics and antivirals to address the threat of antimicrobial resistance. |
Development of this compound Based Chemical Tools for Fundamental Biological Research
The unique structural features of the this compound scaffold make it an attractive starting point for the development of chemical tools to probe fundamental biological processes. frontiersin.orgresearchgate.netethz.chrroij.com The saturated core allows for precise stereochemical control and the introduction of various functional groups for the attachment of reporter tags or reactive moieties.
Chemical Probes for Target Identification and Validation:
One of the major challenges in drug discovery is the identification and validation of new drug targets. This compound-based chemical probes could be designed to:
Incorporate Photoaffinity Labels: The synthesis of derivatives containing photoreactive groups would allow for the covalent labeling and subsequent identification of protein targets in complex biological systems.
Feature Affinity-Based Probes: The attachment of biotin or other affinity tags would enable the enrichment and identification of binding partners of this compound derivatives from cell lysates.
Serve as Scaffolds for Fragment-Based Screening: The rigid, three-dimensional structure of the this compound core could be used as a starting point for the development of fragment libraries to screen for novel protein-protein interaction inhibitors.
Probes for Biological Imaging:
Fluorescently labeled small molecules are invaluable tools for visualizing biological processes in living cells. The this compound scaffold can be functionalized to create:
Fluorescent Ligands: The attachment of fluorophores to this compound derivatives could allow for the visualization of their subcellular localization and interaction with their biological targets.
Environment-Sensing Probes: The design of probes whose fluorescence properties change upon binding to a specific target or in response to changes in the cellular environment could provide valuable insights into cellular function.
The potential applications of this compound as a scaffold for chemical tool development are summarized in Table 2.
Table 2: Potential Applications of this compound in Chemical Biology
| Application Area | Probe Type | Research Utility |
|---|---|---|
| Target Identification | Photoaffinity Probes | Covalent labeling and identification of protein targets. |
| Affinity-Based Probes | Enrichment and identification of binding partners. | |
| Biological Imaging | Fluorescently Labeled Probes | Visualization of subcellular localization and target engagement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
